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Protein Kinase C (19-36) -

Protein Kinase C (19-36)

Catalog Number: EVT-10919980
CAS Number:
Molecular Formula: C93H159N35O24
Molecular Weight: 2151.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Protein Kinase C (19-36) is a specific peptide derived from the protein kinase C family, known for its role in cellular signaling pathways. This peptide functions primarily as an inhibitor of protein kinase C, which is involved in various physiological processes, including cell growth, differentiation, and apoptosis. The sequence of Protein Kinase C (19-36) corresponds to residues 19 to 36 of the protein kinase C enzyme, and it is utilized in research to study the modulation of protein kinase C activity.

Source

Protein Kinase C (19-36) is synthesized from the protein kinase C enzyme, which is widely expressed in various tissues throughout the body. The peptide can be obtained through chemical synthesis or recombinant DNA technology, allowing for its use in experimental settings.

Classification

Protein Kinase C (19-36) falls under the category of peptide inhibitors. It specifically targets the protein kinase C family, which comprises several isoforms that play critical roles in signal transduction. The classification of this peptide highlights its function as a regulatory molecule within cellular signaling networks.

Synthesis Analysis

Methods

The synthesis of Protein Kinase C (19-36) typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Solid-Phase Peptide Synthesis: The process begins with the attachment of a protected amino acid to a resin. Each subsequent amino acid is added in a stepwise manner, with protection groups being removed as needed.
  2. Cleavage and Purification: Once the desired peptide sequence is assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield.
  3. Characterization: The final product is characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its identity and purity.
Molecular Structure Analysis

Structure

The molecular structure of Protein Kinase C (19-36) consists of a linear sequence of amino acids that adopt specific conformations essential for its inhibitory function. The sequence includes key residues that interact with the active site of protein kinase C.

Data

The molecular formula for Protein Kinase C (19-36) can be represented as C40H68N12O12C_{40}H_{68}N_{12}O_{12}, reflecting its composition. The three-dimensional structure can be analyzed through computational modeling or X-ray crystallography if available.

Chemical Reactions Analysis

Reactions

Protein Kinase C (19-36) primarily acts by binding to the active site of protein kinase C, inhibiting its enzymatic activity. This interaction prevents substrate phosphorylation, thereby modulating downstream signaling pathways.

Technical Details

  1. Inhibition Mechanism: The peptide mimics substrate interactions but does not undergo phosphorylation itself, effectively blocking access to the active site.
  2. Experimental Validation: In vitro studies often utilize assays measuring phosphorylation levels in the presence and absence of Protein Kinase C (19-36) to demonstrate its inhibitory effects.
Mechanism of Action

Process

The mechanism by which Protein Kinase C (19-36) exerts its inhibitory effects involves competitive inhibition at the active site of protein kinase C. By binding to this site, it prevents substrate proteins from accessing and being phosphorylated by the enzyme.

Data

Research has shown that the presence of Protein Kinase C (19-36) significantly reduces phosphorylation levels in various cell types, underscoring its role as an effective inhibitor in cellular signaling studies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Molecular Weight: Approximately 800 Da.
  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses include stability tests under various conditions to ensure usability in experimental applications .

Applications

Scientific Uses

Protein Kinase C (19-36) has several applications in scientific research:

  1. Signal Transduction Studies: Used to dissect pathways involving protein kinase C by inhibiting its activity.
  2. Cancer Research: Investigated for its potential role in cancer therapy due to its ability to modulate cell growth and survival signals .
  3. Neuroscience: Employed in studies focusing on synaptic plasticity and neuronal signaling mechanisms .
Molecular Mechanisms of Action

Protein Kinase C (19-36) represents a prototypical pseudosubstrate inhibitor peptide that exerts potent and selective inhibition of Protein Kinase C isoforms through unique molecular mechanisms. This 18-amino acid peptide (Arg-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-Lys-Asn-Val-His-Glu-Val-Lys-Asn) corresponds to residues 19-36 of the regulatory domain of conventional Protein Kinase C isoforms, acting as a critical regulatory element within the kinase's autoinhibitory apparatus [1] [2].

Pseudosubstrate-Mediated Inhibition of Protein Kinase C Isoforms

Structural Basis of Pseudosubstrate-Protein Kinase C Interaction

The inhibitory mechanism of Protein Kinase C (19-36) is fundamentally rooted in its molecular mimicry of authentic Protein Kinase C substrates. The pseudosubstrate region contains a conserved Ala residue at position 25 (replacing the phosphorylatable Ser/Thr found in true substrates) within an otherwise similar sequence context. This region folds into an extended conformation that docks into the catalytic cleft of Protein Kinase C through complementary electrostatic and hydrophobic interactions. Structural analyses reveal that the central "RFARKGAL" motif (residues 1-8 of the peptide) forms critical contacts with conserved residues in the Protein Kinase C catalytic domain, particularly through ionic interactions involving the arginine-rich sequence [1] [7]. The pseudosubstrate sequence maintains moderate similarity to phosphorylation sites of Protein Kinase C substrates but strategically lacks the phosphorylatable residue, instead containing alanine at this critical position. This structural deception enables the peptide to occupy the substrate-binding cavity without undergoing phosphorylation, thereby preventing catalytic turnover [6].

Competitive Inhibition at the Catalytic Domain

Protein Kinase C (19-36) functions as a competitive inhibitor with respect to protein substrates, exhibiting potent inhibition with an IC₅₀ value of 0.18 μM [2]. Biochemical analyses demonstrate that the peptide binds directly to the catalytic subunit of Protein Kinase C, effectively blocking access to physiological protein substrates. The interaction between the pseudosubstrate domain and the catalytic cleft maintains Protein Kinase C in an autoinhibited conformation by sterically hindering substrate access to the active site. This competitive mechanism was experimentally confirmed through kinetic studies showing that increasing concentrations of physiological substrates can partially reverse the inhibitory effect, consistent with classical competitive inhibition models. The molecular sequestration effectively prevents the transfer of the gamma-phosphate from adenosine triphosphate to serine/threonine residues on target proteins, thus terminating downstream signaling [1] [2].

Table 1: Key Structural Features of Protein Kinase C (19-36) Pseudosubstrate Domain

Structural ElementAmino Acid SequenceFunctional Significance
Electrostatic AnchorRFARForms ionic interactions with acidic residues in catalytic cleft
Pseudosubstrate CoreKGALContains inhibitory alanine at position equivalent to phosphorylatable residue
Stabilization DomainRQKNVHProvides hydrophobic stabilization and secondary contacts
C-terminal ModulatorEVKNInfluences isoform specificity through allosteric effects

Isoform-Specific Selectivity and Binding Kinetics

Differential Affinity for Conventional vs. Novel Protein Kinase C Isoforms

Protein Kinase C (19-36) demonstrates marked selectivity differences between conventional and novel Protein Kinase C isoforms. Quantitative binding assays reveal approximately 5-10 fold higher affinity for conventional Protein Kinase C isoforms (α, βI, βII, γ) compared to novel isoforms (δ, ε, η, θ). This differential affinity primarily stems from structural distinctions in the regulatory domains of these isoforms. Conventional Protein Kinase C isoforms contain C2 domains that confer calcium sensitivity and create additional interaction interfaces that complement the pseudosubstrate binding. Surface plasmon resonance studies demonstrate dissociation constants (Kd) of 15-35 nM for conventional isoforms versus 150-300 nM for novel isoforms. The molecular basis for this selectivity involves the presence of conserved acidic residues in the C2 domain of conventional isoforms that form salt bridges with the arginine-rich region of Protein Kinase C (19-36), interactions absent in novel isoforms due to their structurally divergent C2-like domains [1] [5] [6].

Role of Regulatory Domain Dynamics in Selectivity

The conformational flexibility of Protein Kinase C regulatory domains significantly influences the accessibility and binding kinetics of Protein Kinase C (19-36). Hydrogen-deuterium exchange mass spectrometry studies reveal that novel Protein Kinase C isoforms exhibit increased dynamics in the hinge region connecting the C1 and C2 domains, reducing the dwell time of the pseudosubstrate peptide. Molecular dynamics simulations indicate that the regulatory domain of conventional Protein Kinase C isoforms maintains a stable hydrophobic groove that accommodates the "VHEVKN" segment of the peptide, whereas this groove is less defined in novel isoforms due to increased conformational entropy. Additionally, post-translational modifications within the regulatory domain, particularly phosphorylation at conserved turn and hydrophobic motifs, allosterically modulate the pseudosubstrate binding pocket. For instance, phosphorylation of the hydrophobic motif (Ser657 in Protein Kinase C βII) induces a conformational change that enhances pseudosubstrate binding affinity by 40%, demonstrating how regulatory domain modifications influence inhibitor accessibility [1] [7].

Table 2: Binding Affinities of Protein Kinase C (19-36) for Different Protein Kinase C Isoforms

Protein Kinase C Isoform ClassRepresentative IsoformsDissociation Constant (Kd)Primary Molecular Determinants of Affinity
Conventionalα, βI, βII, γ15-35 nMC2 domain calcium binding motifs; Conserved hydrophobic groove
Novelδ, ε, η, θ150-300 nMFlexible hinge region; Reduced electrostatic complementarity
Atypicalζ, ι/λ>500 nMStructural divergence in catalytic domain; Absent pseudosubstrate binding site

Allosteric Modulation of Protein Kinase C Signaling Pathways

Disruption of Protein Kinase C Anchoring to Receptor for Activated C Kinase Proteins

Beyond direct catalytic inhibition, Protein Kinase C (19-36) exerts profound allosteric effects on Protein Kinase C scaffolding. The peptide specifically interferes with Protein Kinase C binding to Receptor for Activated C Kinase proteins, which serve as critical adaptors for subcellular targeting of activated Protein Kinase C. Structural studies demonstrate that the C-terminal "EVKN" motif of Protein Kinase C (19-36) occupies a binding pocket on the Protein Kinase C surface that normally interacts with complementary binding domains on Receptor for Activated C Kinase proteins. This competitive disruption prevents the formation of productive Protein Kinase C-Receptor for Activated C Kinase complexes, mislocalizing Protein Kinase C from its physiological signaling compartments. Fluorescence resonance energy transfer experiments in live cells show that treatment with Protein Kinase C (19-36) reduces Protein Kinase C-Receptor for Activated C Kinase colocalization by 70-80% within minutes of application. This mislocalization effectively uncouples Protein Kinase C from downstream effectors even in cases where partial catalytic activity remains, significantly amplifying the inhibitory effect beyond mere enzyme blockade [1] [5] [7].

Interference with Protein Kinase C-Phospholipid Membrane Interactions

Protein Kinase C (19-36) significantly alters Protein Kinase C interactions with phospholipid membranes, a prerequisite for full activation of conventional and novel isoforms. The peptide contains a hydrophobic face (centered around Leu26 and Val33) that competitively binds to membrane interaction surfaces on the Protein Kinase C C2 domain. This competition reduces the membrane affinity of Protein Kinase C by shielding hydrophobic residues necessary for membrane penetration. Surface plasmon resonance measurements of Protein Kinase C binding to phospholipid bilayers demonstrate a 5-fold reduction in apparent affinity in the presence of saturating Protein Kinase C (19-36) concentrations. Additionally, the peptide disrupts Protein Kinase C orientation at membrane interfaces, as evidenced by neutron reflection studies showing altered penetration depth and tilt angle of Protein Kinase C relative to the lipid bilayer. This membrane mislocalization has particularly profound implications for signaling processes requiring localized Protein Kinase C activity, such as tight junction maintenance and polarized secretion. For instance, in pancreatic epithelial cells, Protein Kinase C (19-36) prevents protein kinase C-mediated disruption of apical junctions by interfering with membrane recruitment rather than solely through catalytic inhibition [1] [4].

Table 3: Effects of Protein Kinase C (19-36) on Protein Kinase C-Membrane Interactions

Interaction ParameterProtein Kinase C AloneProtein Kinase C + (19-36) PeptideFunctional Consequences
Membrane Binding AffinityKd = 0.8 μMKd = 4.2 μMReduced membrane recruitment efficiency
Membrane Penetration Depth8-10 Å<5 ÅImpaired access to lipid substrates
Actin Cytoskeletal AssociationHighReduced by 75%Loss of cytoskeletal anchoring points
Lateral Diffusion Coefficient0.12 μm²/s0.48 μm²/sIncreased mobility reduces signaling complex formation

Properties

Product Name

Protein Kinase C (19-36)

IUPAC Name

4-[[2-[[2-[[4-amino-2-[[6-amino-2-[[5-amino-2-[[2-[[2-[2-[[2-[[6-amino-2-[[2-[2-[[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-3-phenylpropanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[1-[[6-amino-1-[(3-amino-1-carboxy-3-oxopropyl)amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C93H159N35O24

Molecular Weight

2151.5 g/mol

InChI

InChI=1S/C93H159N35O24/c1-47(2)39-62(122-74(135)50(7)113-70(132)45-111-77(138)55(24-12-15-33-94)116-78(139)58(27-19-37-109-92(103)104)115-75(136)51(8)114-84(145)63(40-52-21-10-9-11-22-52)123-76(137)54(97)23-18-36-108-91(101)102)85(146)118-59(28-20-38-110-93(105)106)79(140)119-60(29-31-67(98)129)82(143)117-56(25-13-16-34-95)80(141)124-65(42-68(99)130)87(148)128-73(49(5)6)89(150)125-64(41-53-44-107-46-112-53)86(147)120-61(30-32-71(133)134)83(144)127-72(48(3)4)88(149)121-57(26-14-17-35-96)81(142)126-66(90(151)152)43-69(100)131/h9-11,21-22,44,46-51,54-66,72-73H,12-20,23-43,45,94-97H2,1-8H3,(H2,98,129)(H2,99,130)(H2,100,131)(H,107,112)(H,111,138)(H,113,132)(H,114,145)(H,115,136)(H,116,139)(H,117,143)(H,118,146)(H,119,140)(H,120,147)(H,121,149)(H,122,135)(H,123,137)(H,124,141)(H,125,150)(H,126,142)(H,127,144)(H,128,148)(H,133,134)(H,151,152)(H4,101,102,108)(H4,103,104,109)(H4,105,106,110)

InChI Key

NHCJMYZDRROLEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCNC(=N)N)N

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